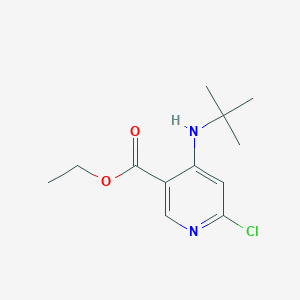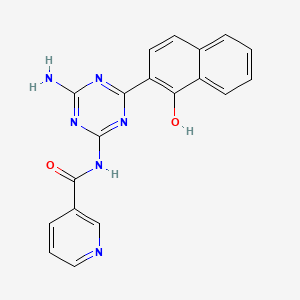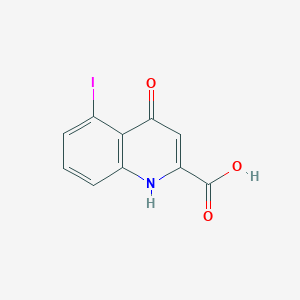
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6INO3 and a molecular weight of 315.06401 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 5-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid. One common method includes the reaction of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Análisis De Reacciones Químicas
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, which are useful in drug development.
Aplicaciones Científicas De Investigación
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-iodo-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Contains additional functional groups that can enhance its biological activity.
The uniqueness of this compound lies in its iodine substitution, which can significantly alter its chemical and biological properties compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H6INO3 |
|---|---|
Peso molecular |
315.06 g/mol |
Nombre IUPAC |
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Clave InChI |
DBHMHURMPHTSPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)C(=O)C=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-Fluorophenyl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B8599864.png)
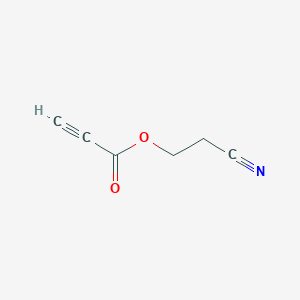
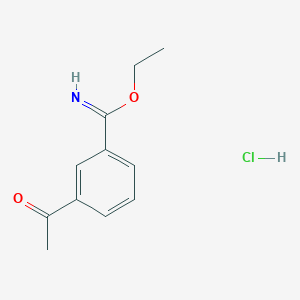
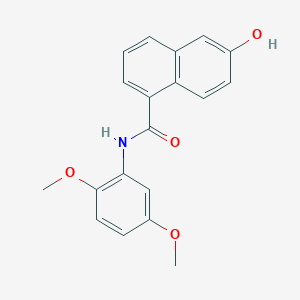
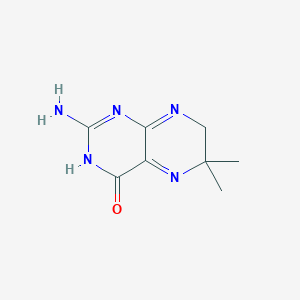
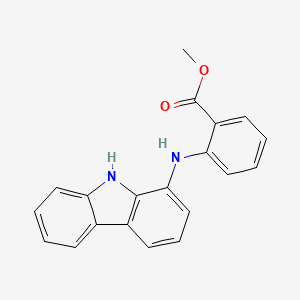
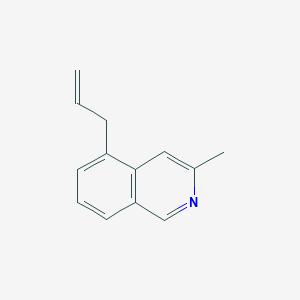
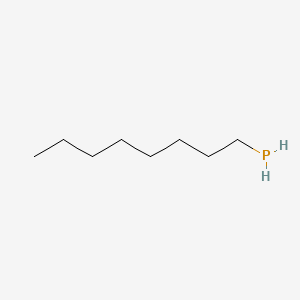
![4-amino-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8599911.png)
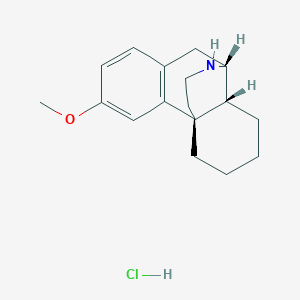
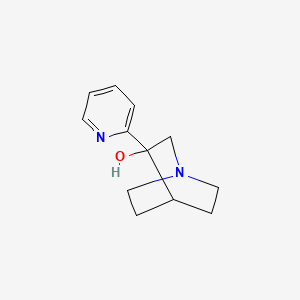
![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)
